molecular formula C14H14N4O3 B10976156 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone

2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B10976156
M. Wt: 286.29 g/mol
InChI Key: WLFNAXWYTVWCJL-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through the reaction of hydrazine with a 1,3-diketone under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with kinases and other proteins, affecting signaling pathways and cellular processes .

Properties

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

2,3-dihydroindol-1-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C14H14N4O3/c1-9-13(18(20)21)12(15-16(9)2)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3

InChI Key

WLFNAXWYTVWCJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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